(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
The compound “(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that the properties of the specific compound you’re asking about may vary .
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
One study explored the molecular interactions of a similar antagonist compound with the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, the research identified distinct conformations that contribute to the compound's binding affinity with the receptor. The study developed unified pharmacophore models for CB1 receptor ligands, suggesting the importance of specific molecular features for receptor interaction (Shim et al., 2002).
Heterocyclic Core Structures in Antagonists
Another research focused on the synthesis of small molecules with a heterocyclic core, aiming to identify high-affinity antagonists for specific receptors. This study highlighted the significance of diverse central hetero-aromatic linkers, including thiophene, in contributing to the compound's binding affinity and selectivity (Swanson et al., 2009).
Antimicrobial and Antimycobacterial Activities
Research into nicotinic acid hydrazide derivatives, including compounds structurally related to the one , demonstrated antimicrobial and antimycobacterial activities. These findings suggest potential applications in developing treatments for infections caused by various microbial agents (R.V.Sidhaye et al., 2011).
Novel Transformations in Heterocyclic Chemistry
A study on novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives revealed new pathways for synthesizing complex heterocyclic structures. Such transformations could be pivotal in designing new compounds with enhanced pharmacological profiles (Pokhodylo et al., 2010).
Isomorphism in Heterocyclic Compounds
Research on isomorphous structures in small heterocyclic compounds, including those with thiophene components, demonstrated the rule of chlorine-methyl exchange. Understanding such isomorphism can be crucial in predicting the behavior of similar compounds in various chemical environments (Swamy et al., 2013).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications and risks .
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are still under investigation.
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the conformation of the core protein . This modulation can inhibit the synthesis of the viral genome and disrupt the formation of new virus particles
Pharmacokinetics
In an hbv aav mouse model, the lead compound 45, which is likely similar to the compound , was able to inhibit hbv dna viral load through oral administration . This suggests that the compound has good bioavailability.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of HBV DNA viral load . This results in a decrease in the number of new virus particles produced, thereby reducing the severity of the infection . The cellular effects of this action are likely to include a reduction in the damage caused by the virus to liver cells, but more research is needed to confirm this.
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(14-12-13-4-1-2-6-21(13)18-14)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUXKFXBYZMVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CS4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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